二辛基甲酰胺

描述

Formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also widely used as solvents and softeners in industrial synthesis and processing .

Synthesis Analysis

Formamides can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . An inorganic ligand-supported chromium (III) catalyst, (NH4)3[CrMo6O18(OH)6], shows excellent activity and selectivity . Various primary amines and secondary amines are successfully transformed into the corresponding formamides under mild conditions . Another method involves the direct synthesis of N-formamides by coupling two challenging reactions, namely reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst .Molecular Structure Analysis

The molecular weight of formamide is 45.0406 . The IUPAC Standard InChI is InChI=1S/CH3NO/c2-1-3/h1H, (H2,2,3) .Chemical Reactions Analysis

Formamides represent an abundant class of compounds in organic synthesis. They can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . Formamides are also used as versatile intermediates for Leuckart and Vilsmeier–Haack reactions, and especially in the synthesis of formamidines and isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of formamide include a molecular weight of 45.0406 . The IUPAC Standard InChI is InChI=1S/CH3NO/c2-1-3/h1H, (H2,2,3) .科学研究应用

杂环和无环体系的合成

二辛基甲酰胺: 是合成杂环和无环体系的多功能合成子。 其极性和非质子性,以及高沸点,使其成为反应的理想介质 . 它可以作为亲电试剂或亲核试剂,为合成有机化学中的几个关键中间体提供来源。

胺化和酰胺化反应

该化合物用于胺化和酰胺化反应,其中它可以传递不同的官能团。 这包括氨基和酰胺烷基的形成,这些基团是开发各种有机化合物的基础 .

聚合物加工溶剂

二辛基甲酰胺: 用作聚合物加工的溶剂。 其溶解离子化合物的能力使其适用于聚合物科学中的应用,特别是在聚丙烯腈的合成和改性中 .

生物技术生产工艺

在生物技术领域,二辛基甲酰胺 被探索为一种创新的氮源。 代谢工程技术利用它来支持生长和生产过程,突出了其在可持续工业实践中的潜力 .

培养系统中的污染控制

该化合物作为氮源的作用可以保护培养系统免受非无菌条件下的污染。 这种特性在大型发酵过程中特别有价值,因为在这种过程中保持无菌可能具有挑战性 .

生物生产的潜在碳源

虽然二辛基甲酰胺 的能量含量有限,但它被认为是一种潜在的碳源,可以与生物生产中的甲酸盐或CO2同化途径结合使用。 其富含氮的特性使其更适合作为共底物 .

安全和危害

未来方向

Formamides are closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . The future direction of formamide research could involve the development of more sustainable and high-value chemical products . The electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst under ambient conditions is a promising avenue for future research .

作用机制

Target of Action

N,N-Dioctyl-Formamide, also known as Formamide, N,N-dioctyl-, is a chemical compound that is often used in the synthesis of imidazoles . Imidazoles are key components in functional molecules that are used in a variety of everyday applications . .

Mode of Action

It is known to be involved in the synthesis of imidazoles . The compound likely interacts with its targets through chemical reactions, contributing to the formation of the imidazole ring structure .

Biochemical Pathways

Imidazoles are heterocyclic compounds that are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Result of Action

The primary result of N,N-Dioctyl-Formamide’s action is the synthesis of imidazoles . These compounds are key components in functional molecules used in a variety of applications, indicating the significant role of N,N-Dioctyl-Formamide in these processes .

属性

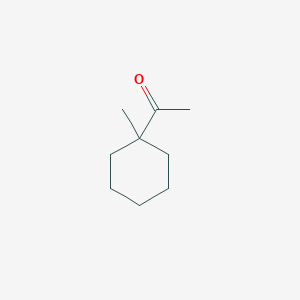

IUPAC Name |

N,N-dioctylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

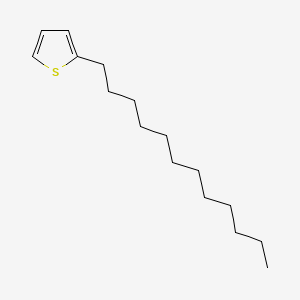

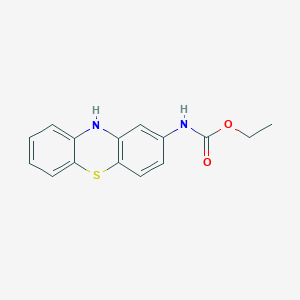

InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLFVDJUSPWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278080 | |

| Record name | Formamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6280-57-5 | |

| Record name | Formamide,N-dioctyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)